![molecular formula C28H27N5O3 B2836387 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide CAS No. 1189973-91-8](/img/structure/B2836387.png)
2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazole ring and a quinoxaline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinoxalines are a type of heterocyclic compound that consist of a benzene ring fused to a pyrazine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can vary widely among different triazoloquinoxaline derivatives .Scientific Research Applications
- The compound’s structure suggests potential DNA intercalation activity, making it an interesting candidate for cancer research. Novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been designed, synthesized, and evaluated against various cancer cell lines. These derivatives demonstrated promising cytotoxic activity, comparable to reference anticancer drugs like doxorubicin .
- Researchers have developed a mild, efficient, and operationally simple one-pot synthesis for substituted [1,2,4]triazolo[4,3-a]pyridines. This method involves combining 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. The resulting triazolopyridine derivatives are synthetically and biologically important .
- A set of sixteen triazoloquinazoline derivatives, including [1,2,4]triazolo[4,3-c]quinazolines, were designed and synthesized. These compounds were investigated for their anticancer activity against human cancer cell lines. Notably, five derivatives exhibited cytotoxic activity similar to that of doxorubicin .
Anticancer Properties
Synthetic Methodology
Bioisosterism-Guided Approach
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-16-13-18(3)25(19(4)14-16)30-24(34)15-32-28(35)33-22-11-7-6-10-21(22)29-27(26(33)31-32)36-23-12-8-9-17(2)20(23)5/h6-14H,15H2,1-5H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCAJVMPKWFSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide |
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